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Compound of Interest

Compound Name: Propenyl-PEG3-Propenyl!

Cat. No.: B1588822

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propenyl-PEG3-Propenyl, also known as Triethylene glycol diallyl ether, is a bifunctional
crosslinker featuring a triethylene glycol (PEG3) core flanked by two propenyl groups. This
molecule has garnered significant interest in the field of drug discovery, particularly as a flexible
linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are
heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the
ubiquitination and subsequent degradation of the target protein by the proteasome. The length,
flexibility, and chemical nature of the linker are critical determinants of the efficacy of a
PROTAC, and Propenyl-PEG3-Propenyl offers a synthetically versatile scaffold for the
optimization of these parameters.

This technical guide provides an in-depth overview of Propenyl-PEG3-Propenyl, including its
chemical and physical properties, a detailed synthesis protocol, its application in the synthesis
of PROTACS, and a summary of its role in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of Propenyl-PEG3-Propenyl is presented in
the table below for easy reference.
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Property Value

CAS Number 90736-68-8

Molecular Weight 230.30 g/mol

Molecular Formula C12H2204

Synonyms Triethylene glycol diallyl ether
Appearance Colorless to light yellow oil

Soluble in most organic solvents (e.g., DCM,

Solubility
THF, DMF)

Synthesis of Propenyl-PEG3-Propenyl

The synthesis of Propenyl-PEG3-Propenyl is typically achieved via a Williamson ether
synthesis, a robust and well-established method for forming ethers. This reaction involves the
deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a
halide from an alkyl halide.

Experimental Protocol: Williamson Ether Synthesis

Materials:

» Triethylene glycol

e Sodium hydride (NaH), 60% dispersion in mineral olil

o Allyl bromide

¢ Anhydrous Tetrahydrofuran (THF)

o Saturated aqueous ammonium chloride (NH4Cl) solution
e Brine (saturated agueous NaCl solution)

e Anhydrous magnesium sulfate (MgSQa)
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e Round-bottom flask

e Magnetic stirrer and stir bar
e Reflux condenser

e Separatory funnel

e Rotary evaporator
Procedure:

e To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add
triethylene glycol (1.0 eq) and anhydrous THF.

e Cool the solution to 0 °C in an ice bath.

o Carefully add sodium hydride (2.2 eq) portion-wise to the stirred solution. Caution: Sodium
hydride is highly reactive and flammable. Handle with extreme care in a fume hood.

 Allow the reaction mixture to warm to room temperature and stir for 1 hour.
e Cool the mixture back to 0 °C and add allyl bromide (2.5 eq) dropwise.

» Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours,
monitoring the reaction progress by thin-layer chromatography (TLC).

o After the reaction is complete, cool the mixture to room temperature and cautiously quench
the excess sodium hydride by the slow addition of saturated aqueous NHaCl solution.

o Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
e Wash the combined organic layers with water and then with brine.

o Dry the organic layer over anhydrous MgSOu4, filter, and concentrate the solvent under
reduced pressure using a rotary evaporator.
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e The crude product can be purified by column chromatography on silica gel to yield pure
Propenyl-PEG3-Propenyl.

Application in PROTAC Synthesis

The terminal propenyl groups of Propenyl-PEG3-Propenyl serve as versatile chemical
handles for conjugation to a protein of interest (POI) ligand and an E3 ligase ligand. A common
strategy involves the functionalization of the propenyl groups to introduce reactive moieties
suitable for coupling reactions.

Experimental Protocol: Representative PROTAC
Synthesis

This protocol outlines a general strategy for the synthesis of a PROTAC using Propenyl-PEG3-
Propenyl as the linker. The specific POl and E3 ligase ligands will vary depending on the
therapeutic target.

Part 1: Functionalization of the Linker

The propenyl groups can be converted to more reactive functional groups, such as primary
alcohols, via hydroboration-oxidation. These alcohols can then be further modified, for
example, by conversion to alkyl halides or activation as tosylates or mesylates for subsequent
nucleophilic substitution reactions.

Part 2: Conjugation to POl and E3 Ligase Ligands

 First Conjugation: React the functionalized Propenyl-PEG3-Propenyl linker with either the
POI ligand or the E3 ligase ligand. The choice of which to attach first will depend on the
stability and reactivity of the respective ligands. This is typically achieved via an Sn2 reaction,
where a nucleophilic group on the ligand (e.g., an amine or a phenol) displaces a leaving
group on the functionalized linker.

« Purification: Purify the mono-conjugated product by column chromatography.

e Second Conjugation: React the purified mono-conjugated product with the second ligand
(either the POI or E3 ligase ligand, whichever was not used in the first step) under similar
reaction conditions.
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 Final Purification: Purify the final PROTAC product using column chromatography or
preparative HPLC to obtain the desired compound with high purity.

Signaling Pathways and Experimental Workflows

The mechanism of action of a PROTAC involves the formation of a ternary complex between
the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the transfer
of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by

the proteasome.
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Caption: Mechanism of Action of a PROTAC Molecule.

A general workflow for the development and evaluation of a PROTAC synthesized using
Propenyl-PEG3-Propenyl is depicted below.
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Caption: General Workflow for PROTAC Development.
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Conclusion

Propenyl-PEG3-Propenyl is a valuable and versatile tool for researchers in the field of
targeted protein degradation. Its well-defined structure, synthetic tractability, and optimal
flexibility make it an attractive linker for the construction of PROTAC libraries. The ability to
readily modify the terminal propenyl groups allows for the facile conjugation to a wide range of
targeting ligands, enabling the rapid exploration of structure-activity relationships and the
development of potent and selective protein degraders. This technical guide provides a
foundational understanding of Propenyl-PEG3-Propenyl and its application in the exciting and
rapidly evolving field of PROTAC-based therapeutics.

 To cite this document: BenchChem. [Propenyl-PEG3-Propenyl: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1588822#propenyl-peg3-propenyl-cas-number-and-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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